molecular formula C13H15ClN2O4 B13018232 Methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate

Methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B13018232
M. Wt: 298.72 g/mol
InChI Key: DMYQPUYXBPASLM-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is widely used in medicinal chemistry due to its biological activity and structural diversity

Preparation Methods

The synthesis of Methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate typically involves the reaction of 2-chloro-4-nitroaniline with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15ClN2O4

Molecular Weight

298.72 g/mol

IUPAC Name

methyl 1-(2-chloro-4-nitrophenyl)piperidine-4-carboxylate

InChI

InChI=1S/C13H15ClN2O4/c1-20-13(17)9-4-6-15(7-5-9)12-3-2-10(16(18)19)8-11(12)14/h2-3,8-9H,4-7H2,1H3

InChI Key

DMYQPUYXBPASLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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